Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
Summary of the Application: “tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate” is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
Methods of Application or Experimental Procedures: The compound was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine.
Results or Outcomes: The successful synthesis of “tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate” provides a key intermediate for the production of ceftolozane. This contributes to the development of new antibiotics with a broad spectrum of activity.
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate is an organic compound characterized by the molecular formula . It belongs to the class of carbamate derivatives and features a tert-butyl group along with an oxirane (epoxide) ring. The structural uniqueness of this compound makes it significant in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its IUPAC name is tert-butyl (2-(oxiran-2-yl)ethyl)carbamate, and it is recognized by the CAS number 1072793-83-9 .
The biological activity of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is currently under investigation for its potential interactions with biological molecules. Its unique structure allows it to act as a protecting group for amines in peptide synthesis, which could be beneficial in drug development. Additionally, its reactivity may play a role in biochemical pathways, although specific biological effects require further research.
The synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate typically involves several steps:
This multi-step synthesis highlights its utility as a versatile building block in organic synthesis .
tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate has several applications across various fields:
Several compounds share structural similarities with tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate:
| Compound Name | Structural Feature | Uniqueness |
|---|---|---|
| tert-Butyl N-(2-hydroxyethyl)carbamate | Hydroxyl group instead of oxirane | Lacks epoxide reactivity |
| tert-Butyl N-(2-chloroethyl)carbamate | Chloro group instead of oxirane | Different reactivity profile due to halogen |
| tert-Butyl N-(2-aminoethyl)carbamate | Amino group instead of oxirane | Potential for different biological activity |
The presence of the oxirane ring in tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate imparts distinct reactivity compared to its analogs, allowing for a variety of ring-opening reactions that enhance its versatility as an intermediate in organic synthesis .
The thermodynamic stability of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is fundamentally governed by the presence of two inherently labile functional groups: the oxirane ring and the carbamate moiety. The compound exhibits limited thermal stability, with decomposition processes initiated at relatively low temperatures compared to more robust organic molecules [1] [2] [3].
Thermal decomposition studies of similar carbamate compounds indicate that the onset of degradation typically occurs within the temperature range of 70-150°C [4] [5]. The carbamate functional group generally undergoes thermal decomposition at temperatures between 150-400°C, following first-order kinetics with activation energies ranging from 111-122 kJ/mol [6] [7]. For tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate, the presence of the oxirane ring introduces additional thermal instability, as epoxide rings are known to be susceptible to thermal opening reactions [8] [9].
Irritant